molecular formula C19H22ClN3O B4570593 N-(3-chloro-2-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea

N-(3-chloro-2-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea

Cat. No.: B4570593
M. Wt: 343.8 g/mol
InChI Key: OUZNNXBIMBVIRF-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea is a useful research compound. Its molecular formula is C19H22ClN3O and its molecular weight is 343.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.1451400 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Urea Derivatives and Cytokinin Activity

Urea derivatives, including compounds similar to N-(3-chloro-2-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea, have been identified as synthetic compounds with positive regulation on cell division and differentiation. Some urea derivatives demonstrate cytokinin-like activity, which often exceeds that of adenine compounds, making them valuable in in vitro plant morphogenesis studies. Structure-activity relationship studies have highlighted the importance of chemical structure in determining the biological activity of these urea derivatives, with specific configurations enhancing adventitious root formation (Ricci & Bertoletti, 2009).

Central Nervous System Agents

Research has also explored the potential of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which share structural similarities with this compound, as central nervous system agents. Some derivatives in this series have shown anxiolytic activity, and others have demonstrated potent muscle-relaxant properties, suggesting a significant separation of these properties from other CNS activities like anticonvulsant and hypnotic effects (Rasmussen et al., 1978).

Anticancer Agents

A new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which include structures related to this compound, were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds demonstrated significant antiproliferative effects, with some showing potent inhibitory activity comparable to positive controls like sorafenib, highlighting their potential as anticancer agents (Feng et al., 2020).

Soil Microbial Communities

The impact of phenylurea herbicides, which are chemically related to this compound, on soil microbial communities has been studied. These herbicides have been shown to significantly alter the structure and metabolic potential of soil microbial communities, with long-term application leading to a decrease in bacterial diversity and a change in the functional abilities of these communities (El Fantroussi et al., 1999).

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-14-17(20)5-4-6-18(14)22-19(24)21-16-9-7-15(8-10-16)13-23-11-2-3-12-23/h4-10H,2-3,11-13H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZNNXBIMBVIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=C(C=C2)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.